molecular formula C10H13N3 B13116189 3-Isopropyl-2H-indazol-7-amine

3-Isopropyl-2H-indazol-7-amine

Cat. No.: B13116189
M. Wt: 175.23 g/mol
InChI Key: NEWSGPYFYMKRGB-UHFFFAOYSA-N
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Description

3-Isopropyl-2H-indazol-7-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of an indazole core with an isopropyl group at the 3-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2H-indazol-7-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2H-indazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Isopropyl-2H-indazol-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2H-indazol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-amine: Shares a similar indazole core but differs in the position of the amine group.

    2H-Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

    3-Isopropyl-1H-indazole: Similar isopropyl substitution but lacks the amine group at the 7-position.

Uniqueness

3-Isopropyl-2H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and an amine group at specific positions on the indazole core makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-propan-2-yl-2H-indazol-7-amine

InChI

InChI=1S/C10H13N3/c1-6(2)9-7-4-3-5-8(11)10(7)13-12-9/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

NEWSGPYFYMKRGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NN1)N

Origin of Product

United States

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